4-Benzoylphenylboronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Enzyme Inhibition

Studies suggest 4-Benzoylphenylboronic acid may act as an inhibitor for certain enzymes, potentially impacting various biological processes. For example, research indicates its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in tissue breakdown and remodeling []. This property holds promise for exploring its therapeutic potential in conditions like arthritis and cancer, where MMPs play a role [].

Boron-Based Drug Discovery

4-Benzoylphenylboronic acid serves as a building block for synthesizing other boron-containing molecules, which are gaining increasing interest in drug discovery due to their unique properties. The boron atom can form reversible covalent bonds with specific functional groups in biomolecules, potentially leading to the development of novel drugs with improved efficacy and selectivity [].

Material Science

Organic Electronics

Research explores the potential of 4-Benzoylphenylboronic acid in developing organic electronic materials. Its ability to form covalent bonds with specific molecules makes it a promising candidate for constructing self-assembled monolayers (SAMs), which are ordered assemblies of molecules on surfaces with diverse applications in electronics and sensors [].

Organic Frameworks (OFs)

Studies investigate the use of 4-Benzoylphenylboronic acid as a linker molecule in the construction of metal-organic frameworks (MOFs). These porous materials with well-defined structures have potential applications in gas storage, separation, and catalysis [].

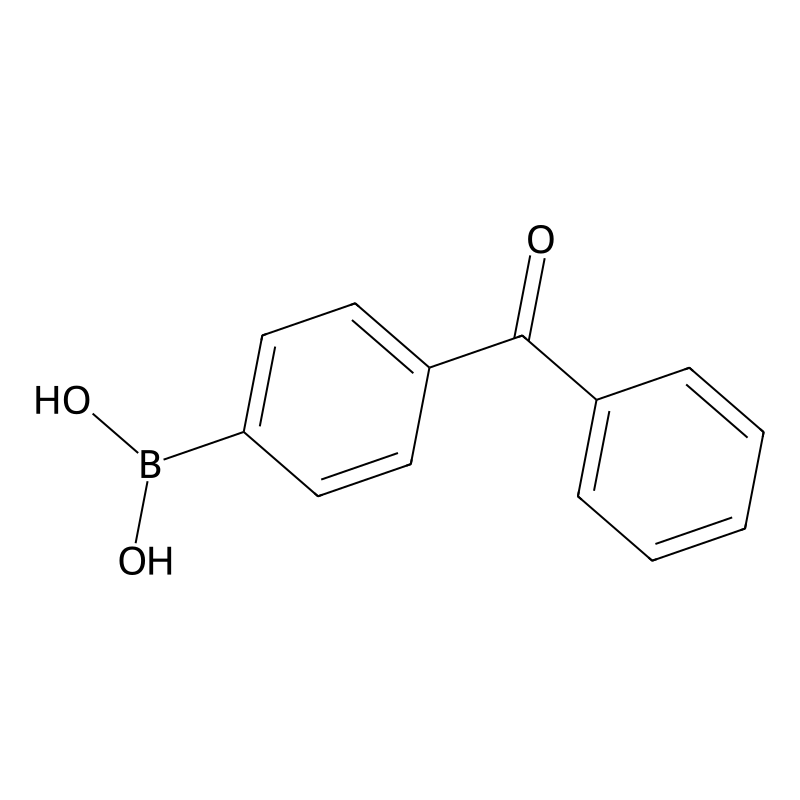

4-Benzoylphenylboronic acid is an organic compound characterized by the presence of both a boronic acid functional group and a benzoyl moiety. Its chemical formula is C13H11B O3, and it has a molecular weight of approximately 225.04 g/mol. The compound features a boron atom bonded to a phenyl group and a carbonyl group, which contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry.

This compound is known for its role as a versatile building block in the synthesis of various organic molecules, particularly in cross-coupling reactions such as the Suzuki reaction, where it acts as a reactant to form carbon-carbon bonds .

- Suzuki Coupling Reaction: This is one of the most significant applications of 4-benzoylphenylboronic acid, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be represented as:

- Acylation Reactions: The benzoyl group allows for acylation reactions with various nucleophiles, leading to the formation of ketones or esters.

- Dehydration Reactions: Under acidic or basic conditions, 4-benzoylphenylboronic acid can undergo dehydration to yield corresponding unsaturated compounds.

These reactions highlight the compound's utility in synthetic organic chemistry and materials science .

Research indicates that 4-benzoylphenylboronic acid exhibits biological activity that may be beneficial in pharmaceutical applications. It has been studied for its potential as an antiviral agent, particularly against enteroviruses. The compound's ability to inhibit viral replication has been attributed to its interaction with viral proteins, making it a candidate for further development in antiviral therapies .

Several methods exist for synthesizing 4-benzoylphenylboronic acid:

- Boronation of Benzoylphenol: This method involves the reaction of benzoylphenol with boron reagents under controlled conditions to introduce the boronic acid functionality.

- Direct Boronation: The compound can also be synthesized via direct boronation using boron trifluoride etherate and phenolic substrates.

- Cross-Coupling Methods: Utilizing existing boron compounds and coupling them with suitable aryl halides can yield 4-benzoylphenylboronic acid through palladium-catalyzed reactions.

These synthetic routes are essential for producing this compound in sufficient quantities for research and application purposes .

4-Benzoylphenylboronic acid has multiple applications across various fields:

- Organic Synthesis: It serves as a key reagent in cross-coupling reactions, particularly in the formation of complex organic molecules.

- Medicinal Chemistry: Its potential antiviral properties make it a candidate for drug development against viral infections.

- Material Science: The compound can be utilized in creating polymeric materials through its reactivity with various monomers.

The versatility of this compound underscores its importance in both academic research and industrial applications .

Studies on the interactions of 4-benzoylphenylboronic acid reveal its ability to form complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to modifications in biological pathways, potentially influencing therapeutic outcomes. Research into these interactions is ongoing, focusing on understanding the mechanisms by which this compound exerts its biological effects .

Several compounds share structural similarities with 4-benzoylphenylboronic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| 3-Formyl-5-methylphenylboronic acid | Contains an aldehyde group | 1.00 |

| 3-Formylphenylboronic acid | Lacks methyl substitution | 0.98 |

| 5-Fluoro-2-formylphenylboronic acid | Contains fluorine substituent | 0.77 |

| 4-Chloro-2-formylphenylboronic acid | Contains chlorine substituent | 0.75 |